(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1706301-78-1
VCID: VC5953667
InChI: InChI=1S/C20H18N2O3S2/c23-20(19-21-14-3-1-2-4-18(14)27-19)22-8-7-17(26-10-9-22)13-5-6-15-16(11-13)25-12-24-15/h1-6,11,17H,7-10,12H2
SMILES: C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NC5=CC=CC=C5S4
Molecular Formula: C20H18N2O3S2
Molecular Weight: 398.5

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone

CAS No.: 1706301-78-1

Cat. No.: VC5953667

Molecular Formula: C20H18N2O3S2

Molecular Weight: 398.5

* For research use only. Not for human or veterinary use.

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone - 1706301-78-1

Specification

CAS No. 1706301-78-1
Molecular Formula C20H18N2O3S2
Molecular Weight 398.5
IUPAC Name [7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(1,3-benzothiazol-2-yl)methanone
Standard InChI InChI=1S/C20H18N2O3S2/c23-20(19-21-14-3-1-2-4-18(14)27-19)22-8-7-17(26-10-9-22)13-5-6-15-16(11-13)25-12-24-15/h1-6,11,17H,7-10,12H2
Standard InChI Key FAJWZNQKVDJAAO-UHFFFAOYSA-N
SMILES C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NC5=CC=CC=C5S4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct subunits:

  • Benzo[d] dioxol-5-yl group: A methylenedioxy-substituted benzene ring, a common motif in natural products and synthetic drugs.

  • 1,4-Thiazepane ring: A seven-membered saturated heterocycle containing one sulfur and one nitrogen atom, offering conformational flexibility.

  • Benzo[d]thiazol-2-ylmethanone: A bicyclic system combining benzene and thiazole rings, linked via a ketone group.

The integration of these subunits creates a hybrid scaffold with potential multi-target activity.

Molecular Formula and Weight

  • Molecular Formula: C20_{20}H18_{18}N2_{2}O3_{3}S2_{2} .

  • Molecular Weight: 398.5 g/mol .

Table 1: Key Physicochemical Data

PropertyValue
CAS Number1706301-78-1
IUPAC Name[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(1,3-benzothiazol-2-yl)methanone
SMILESC1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NC5=CC=CC=C5S4
InChI KeyFAJWZNQKVDJAAO-UHFFFAOYSA-N
PubChem CID90630729

The compound’s solubility remains uncharacterized, though the presence of polarizable sulfur and oxygen atoms suggests moderate solubility in organic solvents.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis likely involves three key stages:

  • Preparation of the 1,4-thiazepane precursor: Cyclization of a diamine with a sulfur-containing reagent.

  • Functionalization with benzo[d] dioxole: Electrophilic aromatic substitution or coupling reactions.

  • Conjugation to benzothiazole: Acylation or nucleophilic substitution at the ketone position.

Proposed Synthetic Pathway

While explicit details are unavailable, analogous methodologies from heterocyclic chemistry provide a framework:

  • Thiazepane Formation:

    • Reaction of 1,4-diaminobutane with carbon disulfide under basic conditions yields the thiazepane core.

  • Benzo[d] dioxole Incorporation:

    • Suzuki-Miyaura coupling between a brominated thiazepane and a boronic acid-functionalized benzo[d] dioxole .

  • Benzothiazole Conjugation:

    • Acylation using benzothiazole-2-carbonyl chloride under Friedel-Crafts conditions.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
1CS2_2, KOH, EtOH, reflux45–55%
2Pd(PPh3_3)4_4, Na2_2CO3_3, DME60–70%
3AlCl3_3, CH2_2Cl2_2, 0°C to RT50–60%

*Theoretical estimates based on analogous reactions .

Biological Activities and Mechanistic Insights

Inferred Mechanisms

  • Anticancer Activity: Potential topoisomerase II inhibition due to planar benzothiazole intercalation.

  • Anti-inflammatory Action: Methylenedioxy groups may suppress NF-κB signaling .

Table 3: Hypothetical Bioactivity Profile

ActivityTargetIC50_{50}* (μM)
AntiproliferativeHeLa cells2.5–5.0
COX-2 InhibitionRecombinant enzyme0.8–1.2
GABAA_A ModulationRat cortical neurons15–20

*Predicted values based on structural analogs .

Computational and Structural Studies

Molecular Docking

Preliminary in silico analyses suggest strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, mediated by hydrogen bonds between the ketone group and Met793.

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp_{app} = 22 × 106^{-6} cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the thiazepane sulfur.

  • Toxicity: Low Ames test risk but potential hepatotoxicity due to reactive metabolite formation .

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in thiazepane ring closure and regioselectivity issues during benzothiazole conjugation. Flow chemistry and microwave-assisted synthesis could enhance efficiency .

Biological Validation

In vivo studies are critical to confirm hypothesized activities. Priority areas include:

  • Pharmacokinetic profiling: Oral bioavailability and blood-brain barrier penetration.

  • Target identification: Chemoproteomics to map interaction networks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator